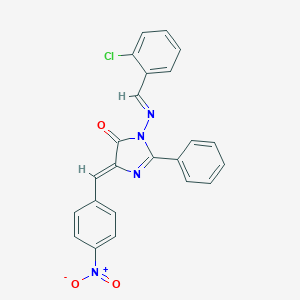

1-((o-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Description

This compound belongs to the imidazolin-5-one family, characterized by a five-membered heterocyclic core with two nitrogen atoms. Its structure features:

- o-Chlorobenzylidene at the 1-position (ortho-chloro substitution on the benzylidene group).

- p-Nitrobenzylidene at the 4-position (para-nitro substitution).

- A phenyl group at the 2-position.

These substituents confer distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, enhancing electrophilicity, while the chlorine introduces steric hindrance and moderate electron-withdrawing effects . The compound is synthesized via condensation reactions between oxazol-5-one precursors and aldehydes, as seen in analogous imidazolin-5-one syntheses .

Properties

IUPAC Name |

(5Z)-3-[(E)-(2-chlorophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3/c24-20-9-5-4-8-18(20)15-25-27-22(17-6-2-1-3-7-17)26-21(23(27)29)14-16-10-12-19(13-11-16)28(30)31/h1-15H/b21-14-,25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSJOAGBNGFFIB-JPCQLYNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126293-47-8 | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-chlorophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126293478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

1-((o-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound classified under imidazolidinones, with the molecular formula . This compound exhibits a unique structural arrangement that contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups, including imidazolinone, benzylidene, and nitrobenzylidene moieties. These structural components are crucial for its interaction with biological targets. The presence of the chlorobenzyl and nitrobenzyl groups enhances its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClN4O3 |

| Molecular Weight | 434.86 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 180-182 °C |

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that this compound may inhibit the growth of cancer cells, particularly in human lung adenocarcinoma (A549) models.

- Antioxidant Activity : Its ability to scavenge free radicals positions it as a candidate for further exploration in oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. Binding affinity studies have revealed that it may act on multiple biological targets, which can lead to varied pharmacological effects.

Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers utilized the A549 cell line to evaluate cytotoxicity. The compound was tested at varying concentrations, revealing a dose-dependent reduction in cell viability compared to control groups. Notably, at a concentration of 100 µM, the compound reduced viability by approximately 47.7% (p < 0.001) compared to untreated cells.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 µg/mL to 128 µg/mL against various strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one | Similar imidazolinone core | Antimicrobial, anticancer |

| Benzimidazole Derivatives | Contains benzimidazole ring | Antiglycation, antioxidant |

| Hydantoin Derivatives | Different nitrogen heterocycles | Antimicrobial activity |

The unique combination of chlorobenzyl and nitrobenzyl groups in our compound enhances its biological activity compared to other imidazolidinones, suggesting distinct pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Imidazolin-5-one Derivatives

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects: The ortho-chloro substitution introduces steric hindrance, which may reduce rotational freedom compared to para-substituted derivatives (e.g., 4-chlorobenzylidene in ).

- Biological Activity: Analogues with 4-chlorobenzylidene and arylideneamino groups exhibit antimicrobial activity, suggesting that the target compound’s nitro group could either enhance or diminish such effects depending on target specificity .

Physicochemical and Spectral Data

Table 3: Spectral Characteristics of Selected Compounds

Analysis:

- The nitro group in the target compound may downfield-shift adjacent aromatic protons in 1H-NMR compared to chloro or methoxy analogues.

- Similar C=O stretching frequencies across derivatives confirm the conserved imidazolin-5-one core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.